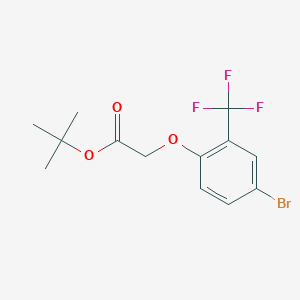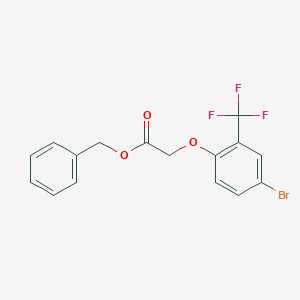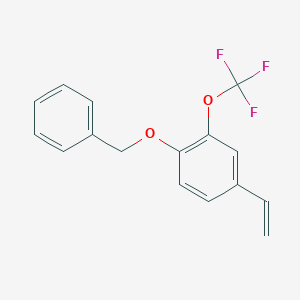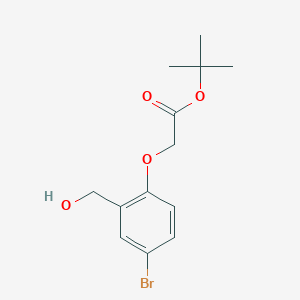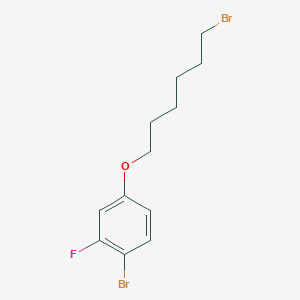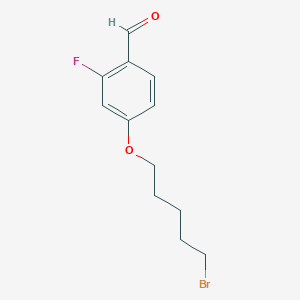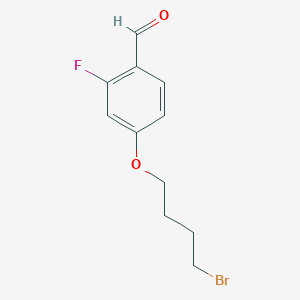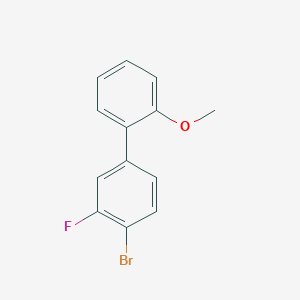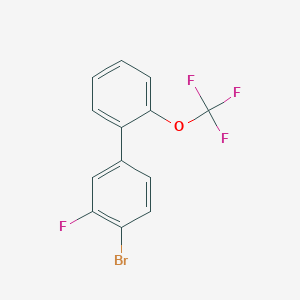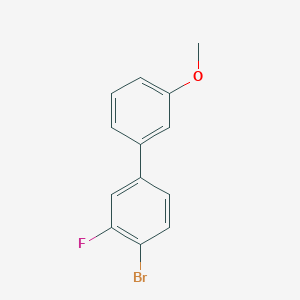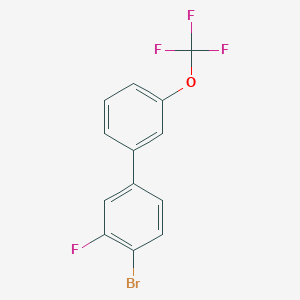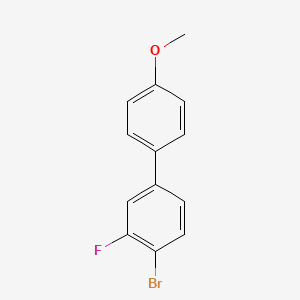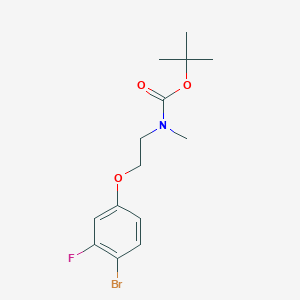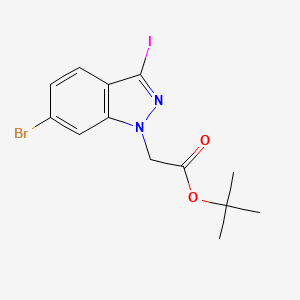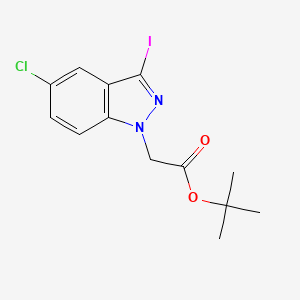
tert-Butyl 2-(5-chloro-3-iodo-1H-indazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(5-chloro-3-iodo-1H-indazol-1-yl)acetate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-(5-chloro-3-iodo-1H-indazol-1-yl)acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic aldehydes or ketones.
Introduction of the Chloro and Iodo Substituents: The chloro and iodo substituents can be introduced through halogenation reactions using appropriate halogenating agents such as N-chlorosuccinimide (NCS) and iodine.
Analyse Chemischer Reaktionen
tert-Butyl 2-(5-chloro-3-iodo-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and functional groups.
Coupling Reactions: The iodo substituent can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound can be explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(5-chloro-3-iodo-1H-indazol-1-yl)acetate is not well-documented. indazole derivatives are known to interact with various molecular targets and pathways, including enzymes, receptors, and signaling pathways. The chloro and iodo substituents may enhance the compound’s binding affinity and specificity towards its molecular targets .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-(5-chloro-3-iodo-1H-indazol-1-yl)acetate can be compared with other indazole derivatives such as:
tert-Butyl 2-(5-bromo-3-iodo-1H-indazol-1-yl)acetate: Similar structure with a bromo substituent instead of a chloro substituent.
tert-Butyl 2-(5-chloro-3-bromo-1H-indazol-1-yl)acetate: Similar structure with a bromo substituent instead of an iodo substituent.
tert-Butyl 2-(5-fluoro-3-iodo-1H-indazol-1-yl)acetate: Similar structure with a fluoro substituent instead of a chloro substituent.
These compounds share similar structural features but may exhibit different chemical reactivities and biological activities due to the nature of the halogen substituents.
Eigenschaften
IUPAC Name |
tert-butyl 2-(5-chloro-3-iodoindazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClIN2O2/c1-13(2,3)19-11(18)7-17-10-5-4-8(14)6-9(10)12(15)16-17/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAFHWGHMZFCQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)Cl)C(=N1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
